Bis(2-ethylhexyl) Phthalate-13C6

Description

Contextualization of DEHP as an Environmental Contaminant in Academic Studies

Academic studies have firmly established DEHP as a pervasive environmental contaminant. researchgate.nettandfonline.com Due to its physical and chemical properties, DEHP is not chemically bound to the plastic matrix and can leach, migrate, or evaporate into the surrounding environment, including air, water, soil, and sediment. cdc.gov This widespread dissemination has resulted in detectable levels of DEHP in numerous environmental compartments globally.

Indoor environments often exhibit elevated concentrations of DEHP, primarily due to the abundance of PVC-containing products such as vinyl flooring, wall coverings, and furniture upholstery. isotope.comwho.int Studies have consistently identified DEHP as a major phthalate (B1215562) in indoor dust, with concentrations varying based on building materials and age. nih.govresearchgate.net For instance, homes with vinyl flooring have been shown to have significantly higher levels of DEHP in dust. isotope.com

In the broader environment, DEHP's presence is well-documented. It is frequently detected in rivers, with concentrations in water and significantly higher levels in sediment due to its tendency to adsorb to particulate matter. cdc.govwho.int For example, a study of the Yangtze River Delta found DEHP to be the predominant phthalate in soil and sediment. researchgate.netnihs.go.jp The compound's persistence in anaerobic sediment environments is a notable concern. who.int Consequently, DEHP has been identified in numerous hazardous waste sites. cdc.gov The compound also bioaccumulates in aquatic organisms, although it does not tend to biomagnify up the food chain due to metabolic processes in higher organisms. cdc.gov

The widespread environmental contamination by DEHP leads to continuous human exposure through various routes, including ingestion of contaminated food and dust, inhalation of indoor air, and dermal contact. cdc.gov As a result, metabolites of DEHP are commonly found in human biomonitoring studies, with urine being the most frequently analyzed matrix. researchgate.netmdpi.com

Table 1: Reported Concentrations of DEHP in Various Environmental Media

| Environmental Matrix | Concentration Range / Value | Region / Study Context |

|---|---|---|

| Indoor Dust | Median: 232 µg/g | Canadian Homes |

| Indoor Dust | Median: 0.77 mg/g | Children's Bedrooms |

| River Water | Up to 5 µg/L | Various Rivers |

| River Sediment | 4.2 to 66.7 mg/kg dw | Urban River |

| Soil (Yangtze River Delta) | 155 - 1410 µg/kg | China |

| Sediment (Yangtze River Delta) | 30.1 - 16,000 µg/kg | China |

Significance of Isotopic Labeling in Environmental and Analytical Research of DEHP

The ubiquitous nature of DEHP, including its presence as a common laboratory contaminant, presents significant challenges for its accurate quantification in environmental and biological samples. tandfonline.comcdc.gov Isotopic labeling, a technique where one or more atoms in a molecule are replaced by their isotope, has become an indispensable tool in DEHP research to overcome these analytical hurdles and to trace its pathways in complex systems.

In the quantitative analysis of DEHP and its metabolites, Bis(2-ethylhexyl) Phthalate-13C6 and other isotopically labeled analogues play a crucial role as internal standards. nih.govbiorxiv.org The most common analytical technique for this purpose is isotope dilution mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). researchgate.netnih.govnih.gov

The principle of isotope dilution involves adding a known amount of the isotopically labeled standard, such as this compound, to a sample before any extraction or clean-up procedures. oup.com Because the labeled standard is chemically identical to the native (unlabeled) DEHP, it behaves in the same manner during sample preparation, experiencing the same losses, if any. The mass spectrometer can differentiate between the native and the labeled compound due to their mass difference. By measuring the ratio of the native analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved, compensating for matrix effects and procedural losses. nih.gov

This approach is particularly vital for DEHP analysis due to the high risk of background contamination from laboratory equipment and environment, which can lead to falsely elevated results. tandfonline.comnihs.go.jp The use of isotopically labeled internal standards ensures that the measured concentration reflects the actual amount in the original sample, not from external contamination introduced during analysis. nih.gov

Table 2: Application of Isotopically Labeled DEHP in Analytical Methods

| Analytical Technique | Role of Labeled DEHP | Analyzed Matrix | Key Advantage |

|---|---|---|---|

| Isotope Dilution GC-MS | Internal Standard | Urine, Serum | High accuracy and precision, corrects for sample loss and matrix effects. |

| Isotope Dilution LC-MS/MS | Internal Standard | Urine, Serum, Hair | Overcomes background contamination, enables sensitive detection of metabolites. |

Beyond its use in quantitative analysis, stable isotope labeling with compounds like ¹³C- or deuterium-labeled DEHP is a powerful technique for tracing the environmental fate and biological metabolism of DEHP. nih.govresearchgate.netasm.org These tracer studies provide invaluable insights into how DEHP is transformed, transported, and distributed in ecosystems and living organisms.

In metabolic studies, administering a known dose of isotopically labeled DEHP to an organism allows researchers to track its absorption, distribution, metabolism, and excretion. nih.govresearchgate.net For example, studies using deuterium-labeled DEHP have elucidated the primary metabolic pathways in humans, showing its rapid conversion to its monoester metabolite, mono(2-ethylhexyl) phthalate (MEHP), and subsequent oxidation to other secondary metabolites which are then excreted. researchgate.net These studies have helped in identifying the most relevant biomarkers of DEHP exposure for human biomonitoring. nih.govnih.gov

In environmental fate studies, ¹⁴C-labeled DEHP has been used to investigate its degradation in soil and sludge. asm.org Such studies can determine the rate of mineralization to CO₂, the incorporation into microbial biomass, and the formation of intermediate degradation products. asm.org This information is critical for assessing the persistence of DEHP in different environmental compartments and for understanding the role of microorganisms in its breakdown. Stable isotope analysis can also help differentiate between natural (biosynthesized) and anthropogenic sources of phthalates in the environment. researchgate.netresearchgate.net

Structure

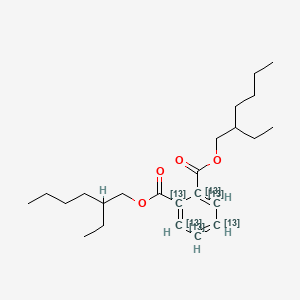

2D Structure

Properties

IUPAC Name |

bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11+1,12+1,15+1,16+1,21+1,22+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-GAOGTBERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334545 | |

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675732-80-5 | |

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Bis 2 Ethylhexyl Phthalate 13c6 and Unlabeled Dehp in Complex Environmental Matrices

Principles of Isotope Dilution Mass Spectrometry for Robust DEHP Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds, including DEHP. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, Bis(2-ethylhexyl) Phthalate-13C6, to the sample before any processing or extraction steps. This labeled compound, often referred to as an internal standard, is chemically identical to the native (unlabeled) DEHP.

Because the labeled and unlabeled forms of DEHP behave identically during sample preparation, extraction, and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard using a mass spectrometer, a highly accurate and precise quantification of the original DEHP concentration in the sample can be achieved. This method effectively corrects for matrix effects, variations in instrument response, and analyte loss during sample workup, making it a gold-standard technique for DEHP analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Utilizing this compound

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds like DEHP. researchgate.netcore.ac.uk When coupled with the use of this compound as an internal standard, GC-MS provides a highly selective and sensitive method for DEHP quantification in complex environmental matrices. nih.gov

In a typical GC-MS analysis, the sample extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. By monitoring for the specific ions characteristic of both unlabeled DEHP and this compound, analysts can accurately identify and quantify DEHP even in the presence of other co-eluting compounds. researchgate.net

Optimization of Sample Preparation Techniques (e.g., Solid Phase Extraction, QuEChERS)

Effective sample preparation is a critical step in the analysis of DEHP to remove interfering substances and concentrate the analyte of interest. Two commonly employed techniques are Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Solid Phase Extraction (SPE) is a versatile and widely used technique for the extraction and pre-concentration of organic pollutants from environmental samples. mdpi.com The process involves passing a liquid sample through a solid sorbent material packed in a cartridge. The choice of sorbent is crucial for achieving high recovery of the target analytes. mdpi.com For DEHP analysis, various sorbent materials have been tested, including C18 and polystyrene-based sorbents. mdpi.comresearchgate.net The efficiency of the extraction can be further optimized by adjusting parameters such as the sample loading flow rate, the type and volume of the elution solvent, and the pH of the sample. researchgate.net

QuEChERS is a streamlined sample preparation method that has gained popularity for the analysis of a wide range of analytes in various matrices, including food and environmental samples. researchgate.net The method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. researchgate.netnih.govau.dk Different sorbents can be used in the d-SPE step, such as C18, graphitized carbon black (GCB), and primary secondary amine (PSA), to effectively remove different types of interferences. nih.govau.dk The QuEChERS method is known for its speed, ease of use, and low solvent consumption. researchgate.net

The following table summarizes the recovery rates of DEHP using different sorbents in the QuEChERS method for rice samples:

| Sorbent(s) | Recovery (%) |

| C18 | < 60 |

| C18 + GCB | 35 |

| PSA + GCB | 64 |

This table is based on data from a study on the analysis of phthalates in rice samples and illustrates the impact of sorbent selection on DEHP recovery. nih.gov

Methodological Advancements in Mitigating Laboratory Contamination During DEHP Analysis

A significant challenge in the analysis of DEHP is its ubiquitous presence in the laboratory environment, which can lead to contamination and inaccurate results. ub.edumdpi.com DEHP can be found in a wide range of laboratory materials, including plastic consumables, solvents, and even the air. researchgate.net Therefore, meticulous procedures must be implemented to minimize background contamination.

Key strategies for mitigating laboratory contamination include:

Using high-purity solvents and reagents: Solvents and reagents should be of the highest purity available and tested for phthalate (B1215562) contamination before use. nih.gov

Avoiding plastic materials: Whenever possible, glassware should be used instead of plastic labware. If plastic is unavoidable, it should be thoroughly cleaned and tested for leaching of DEHP. oiv.int

Thorough cleaning of glassware: Glassware should be rigorously cleaned with oxidizing agents, followed by rinsing with high-purity water and organic solvents. nih.gov

Procedural blanks: Analyzing procedural blanks (samples that go through the entire analytical process without the actual sample matrix) is essential to monitor and correct for background contamination. ub.edu

Minimizing sample handling steps: Simplifying the sample preparation procedure can reduce the chances of contamination. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance LC-MS/MS for DEHP and its Environmental Metabolites

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have become indispensable tools for the analysis of DEHP and its metabolites in various complex matrices. nih.govnih.govnih.govresearchgate.net These techniques offer several advantages over GC-MS, particularly for the analysis of less volatile and more polar compounds, such as DEHP metabolites. ub.edumdpi.com

In LC-MS, the sample extract is separated using a liquid chromatograph, and the separated components are then introduced into the mass spectrometer for detection. UHPLC systems utilize smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution compared to conventional HPLC. nih.gov

Application of High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Quantification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the confident identification and quantification of DEHP and its metabolites. researchgate.netub.edu HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can distinguish between compounds with very similar nominal masses, a capability that is often lacking in low-resolution mass spectrometers. ub.edu This high mass accuracy allows for the determination of the elemental composition of an unknown compound, aiding in its identification. ub.edu In non-targeted screening studies, HRMS is particularly powerful for identifying previously unknown or unexpected contaminants in environmental samples. bohrium.comnih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity in Diverse Samples

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of DEHP analysis. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of DEHP) is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and reduces chemical noise, leading to lower detection limits and more reliable quantification, especially in complex matrices. ub.eduviurrspace.ca The high selectivity of MS/MS is crucial for obtaining reliable data from matrix-rich samples and for minimizing the impact of background contamination. nih.gov

The following table shows typical MS/MS parameters for the analysis of DEHP:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 391.4 | 149.0 | 5 |

This table provides an example of the precursor and product ions used for the selective detection of DEHP in tandem mass spectrometry. mdpi.comviurrspace.ca

Comprehensive Method Validation and Quality Control Protocols for Isotope-Labeled DEHP Analysis

The utilization of isotopically labeled internal standards, such as this compound (DEHP-13C6), is a cornerstone of robust analytical methods for quantifying unlabeled Di(2-ethylhexyl) phthalate (DEHP) in complex environmental matrices. The principle of isotope dilution mass spectrometry (IDMS) is widely regarded as the most precise method for trace-level analysis, as it effectively corrects for variations in sample preparation, extraction efficiency, and instrumental response. frontiersin.orgd-nb.info Method validation is a critical process that ensures the analytical procedure is fit for its intended purpose, providing reliable and reproducible data. This involves a systematic evaluation of several performance characteristics, including recovery, reproducibility, and the limits of detection and quantification. scispace.com

Assessment of Analytical Recovery and Reproducibility in Environmental Samples

Analytical recovery is a measure of the efficiency of an extraction method, indicating the proportion of the analyte of interest that is successfully recovered from the sample matrix. Reproducibility, often expressed as the relative standard deviation (RSD), assesses the precision of the method over multiple measurements. The use of isotope-labeled standards like DEHP-13C6 or deuterated DEHP (DEHP-d4) is crucial for accurately determining these parameters, as they mimic the behavior of the native analyte throughout the analytical process. mdpi.comnih.gov

Research across various environmental matrices demonstrates that high recovery and good reproducibility are achievable for DEHP and its metabolites. For instance, a validated method for analyzing marine invertebrates reported an average recovery of 89.2% for the isotope-labeled surrogate DEHP-d4, with a corresponding RSD of 10.3%, indicating acceptable accuracy and precision. scirp.org In studies involving human urine, the recovery of DEHP metabolites such as mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) ranged from 74% to 102% for both labeled and unlabeled standards. biorxiv.orgnih.gov The reproducibility for these metabolites in quality control (QC) samples was also high, with RSDs of 6.49% for MEHP, 8.21% for MEHHP, and 3.69% for MEOHP. biorxiv.org

In aqueous matrices like seawater, extraction methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have shown high efficiencies, with recoveries for DEHP ranging from 90–97% for LLE and up to 86–90% for SPE. tandfonline.com Similarly, a study on rat tissue samples spiked with DEHP and MEHP demonstrated recoveries of over 95%, with an inter-day precision (RSD) of less than 5%. scispace.com The acceptable range for recovery in environmental analysis is often considered to be between 50% and 150%, though for well-established methods, a more stringent range of 80-120% is preferred. d-nb.info

| Matrix | Analyte/Standard | Extraction Method | Average Recovery (%) | Reproducibility (RSD %) | Source |

|---|---|---|---|---|---|

| Marine Invertebrates | DEHP-d4 | Pressurized Liquid Extraction | 89.2 | 10.3 | scirp.org |

| Human Urine | MEHP, MEHHP, MEOHP | Solid-Phase Extraction (SPE) | 74 - 102 | 3.69 - 8.21 | biorxiv.orgnih.gov |

| Seawater | DEHP | Liquid-Liquid Extraction (LLE) | 90 - 97 | Not Reported | tandfonline.com |

| Seawater | DEHP | Solid-Phase Extraction (SPE) | 86 - 90 | Not Reported | tandfonline.com |

| Rat Liver Tissue | DEHP, MEHP | Not Specified | >95 | <5 | scispace.com |

| Polyvinyl Chloride (PVC) | Phthalates | Sonication-Assisted Extraction | 71 - 106 | 7 - 12 | researchgate.net |

| Coffee Brew | Phthalates | Liquid-Liquid Extraction | >78 | 6 - 15 | d-nb.info |

Determination of Method Detection and Quantification Limits for Trace-Level Analysis

The method detection limit (MDL) and method quantification limit (MQL), or limit of quantification (LOQ), are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. sci-hub.se The MDL is typically defined as the minimum concentration that can be measured with 99% confidence that the analyte concentration is greater than zero, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. biorxiv.org For ubiquitous environmental contaminants like DEHP, these limits are often influenced by background levels in procedural blanks. tandfonline.comeuropa.eu

Advanced analytical techniques, particularly chromatography coupled with mass spectrometry, enable the detection and quantification of DEHP and its metabolites at very low concentrations. For example, in the analysis of DEHP metabolites in urine, limits of detection have been reported to range from 0.11 to 0.28 ng/mL, with limits of quantification between 0.24 and 0.58 ng/mL. biorxiv.org In seawater analysis, method quantification limits for DEHP were found to be 10–20 ng/L using liquid-liquid extraction and 10–35 ng/L with solid-phase extraction. tandfonline.com Analysis of landfill leachate using an automated online LC-GC-MS method achieved a limit of detection for DEHP as low as 0.1 µg/L. mdpi.com For solid matrices, a study on marine sediments reported an MQL for DEHP of 0.182 µg/g. sci-hub.se These low detection capabilities are essential for accurately assessing environmental exposure and monitoring contamination levels in various media. mdpi.com

| Matrix | Analyte | LOD | LOQ/MQL | Analytical Technique | Source |

|---|---|---|---|---|---|

| Human Urine | DEHP Metabolites (MEHP, MEHHP, MEOHP) | 0.11 - 0.28 ng/mL | 0.24 - 0.58 ng/mL | LC/QTOF | biorxiv.org |

| Seawater | DEHP | Not Reported | 10 - 20 ng/L | LLE-GC-MS | tandfonline.com |

| Seawater | DEHP | Not Reported | 10 - 35 ng/L | SPE-GC-MS | tandfonline.com |

| Water | Phthalate Esters | 0.2 - 8 ng/L | Not Reported | DI-SPME-GC-MS | researchgate.net |

| Urine | Phthalate Esters | 4 - 70 ng/L | Not Reported | DI-SPME-GC-MS | researchgate.net |

| Landfill Leachate | DEHP | 0.1 µg/L | Not Reported | LC-GC-MS | mdpi.com |

| Sediment | DEHP | Not Reported | 0.182 µg/g | HS-SPME-GC-MS | sci-hub.se |

| Urine | Phthalate Metabolites | 0.01 - 0.20 ng/mL | Not Reported | HPLC-ESI-MS/MS | nih.gov |

| Water | Phthalates & BPA | 1 - 8 ng/mL | 5 - 14 ng/mL | SB-DLLME-GC-IT/MS | mdpi.com |

Mechanistic Studies of Environmental Fate and Transformation Pathways of Dehp

Biodegradation Pathways and Kinetics in Various Environmental Compartments

Biodegradation is a primary mechanism for the removal of DEHP from the environment. mst.dk The rate and extent of this process are highly dependent on the specific environmental conditions, such as the presence of oxygen and the composition of microbial communities. mst.dkresearchgate.net

The presence or absence of oxygen significantly influences the degradation pathways and kinetics of DEHP.

Aerobic Degradation: Under aerobic conditions, DEHP generally biodegrades more rapidly. who.int Studies have reported aerobic biodegradation half-lives in water ranging from just 5 days to one month. canada.ca In soil, the aerobic half-life is estimated to be between 5 and 23 days. canada.ca Aerobic composting, in particular, has demonstrated high removal efficiency for DEHP, with one study reporting 91-96% removal from soil within 30 days. nih.gov The primary degradation pathway involves the initial hydrolysis of the ester bonds. biorxiv.org

Anaerobic Degradation: In anaerobic environments, the degradation of DEHP is considerably slower. canada.ca Estimated half-lives in water under anaerobic conditions can range from 42 to over 300 days. canada.ca While the rate of initial DEHP degradation may be similar in some aerobic and anaerobic soils, the subsequent breakdown of metabolites is often hindered in the absence of oxygen, leading to their accumulation. nih.gov For instance, complete degradation to methane (B114726) under methanogenic conditions can be very slow, with some studies showing DEHP remaining unaffected for extended periods. nih.gov However, other research indicates that over 90% removal can be achieved in anaerobic/aerobic sequencing batch reactors, suggesting that cycling between oxygen conditions can be effective. researchgate.net

Table 1: Comparison of DEHP Degradation Half-Life in Different Conditions

| Condition | Compartment | Half-Life | Reference |

| Aerobic | Water | 5 - 30 days | canada.ca |

| Aerobic | Soil | 5 - 23 days | canada.ca |

| Anaerobic | Water | 42 - 389 days | canada.ca |

| Anaerobic | Sediment | > 1 year | canada.ca |

The biodegradation of DEHP proceeds through a series of intermediate compounds. The initial and most critical step is the hydrolysis of one of the ester linkages, catalyzed by microbial enzymes, to form mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) and 2-ethylhexanol. biorxiv.orgmdpi.com

From MEHP, the degradation can follow several routes:

Hydrolysis to Phthalic Acid: The most common pathway involves the further hydrolysis of MEHP to form phthalic acid (PA). mdpi.comresearchgate.netntua.gr

Further Breakdown: Phthalic acid is not the final product. It can be further metabolized by microorganisms. Identified subsequent intermediates include benzoic acid (BA), protocatechuate, and other compounds that are eventually funneled into central metabolic cycles like the TCA cycle, leading to complete mineralization to CO2 and H2O. mdpi.comresearchgate.netntua.grnih.gov

Alternative Pathways: Some studies have identified other intermediates, such as mono-butyl phthalate (MBP) and salicylic (B10762653) acid (SA), suggesting that alternative or dual biodegradation pathways can exist depending on the specific microbial strains involved. nih.gov Under methanogenic anaerobic conditions, MEHP and its alcohol counterpart, 2-ethylhexanol, can be degraded to methane, with phthalic acid and 2-ethylhexanoic acid identified as transient intermediates. nih.gov

The use of isotopically labeled DEHP, such as Bis(2-ethylhexyl) Phthalate-13C6, is instrumental in these studies, enabling precise identification and quantification of these various degradation products in complex environmental samples. smolecule.com

Table 2: Major Identified Degradation Intermediates of DEHP

| Intermediate Compound | Abbreviation | Typical Precursor | Environment/Organism | Reference |

| Mono-(2-ethylhexyl) phthalate | MEHP | DEHP | Aerobic & Anaerobic | mdpi.comresearchgate.netntua.gr |

| Phthalic acid | PA | MEHP | Aerobic & Anaerobic | mdpi.comresearchgate.netntua.gr |

| 2-Ethylhexanol | - | DEHP | Aerobic | biorxiv.org |

| Benzoic acid | BA | PA | Aerobic | mdpi.comresearchgate.net |

| Protocatechuate | - | PA | Aerobic | ntua.gr |

| 2-Ethylhexanoic acid | 2-EHA | 2-Ethylhexanol | Methanogenic | nih.gov |

A diverse range of microorganisms is capable of degrading DEHP. The structure and function of the microbial community are critical in determining the efficiency of biotransformation.

Key Degrading Genera: Studies have consistently identified several bacterial genera as being predominant in DEHP degradation. These include Rhodococcus, Arthrobacter, Acinetobacter, and Bacillus. researchgate.netnih.gov Members of the Burkholderia and Pseudomonas genera have also been isolated for their high DEHP degradation capabilities. nih.govnih.gov

Microbial Synergies: In complex environments like estuarine sediments, the complete degradation of DEHP is often a result of synergistic interactions between different microbial groups. biorxiv.org For example, one group of bacteria, such as Acidovorax and Sedimenticola, may be responsible for the initial hydrolysis of DEHP's side chains, while another group, like Aestuariibacter, degrades the resulting phthalic acid core. biorxiv.org

Impact of DEHP on Communities: High concentrations of DEHP can alter the structure of soil microbial communities, particularly under anaerobic conditions. nih.gov It can inhibit certain bacterial groups like Firmicutes while enriching for others, including Actinobacteria and Proteobacteria, which may contain the primary degraders. nih.gov

Photolysis and Hydrolysis Processes in Aqueous Systems and Their Environmental Relevance

The breakdown of DEHP in aquatic environments through photolysis (degradation by light) and hydrolysis (reaction with water) are generally considered to be slow processes.

Photolysis: Direct photolysis is not considered a major degradation pathway for DEHP in water. cdc.gov The compound does contain chromophores that can absorb light at wavelengths greater than 290 nm, which allows for some direct photodegradation. epa.gov However, the estimated half-life for aqueous photolysis is long, with some estimates suggesting it could be 144 days or more. canada.ca The process is thought to be very slow, with one study estimating that in a pond, only 1.8% of DEHP would be lost to photolysis over 30 days. oekotoxzentrum.ch

The presence of other substances in the water can influence the rate of photolysis. For instance, natural water constituents like nitrate (B79036) or ferric ions can facilitate the photodegradation of DEHP by generating hydroxyl (•OH) radicals, which are highly reactive. nih.govresearchgate.net Fulvic acids, a component of dissolved organic matter, can also promote photolysis at low concentrations through energy transfer. nih.gov However, at high concentrations, fulvic acids can inhibit photolysis by acting as a light screen, preventing light from reaching the DEHP molecules. nih.gov

Hydrolysis: Chemical hydrolysis of DEHP in water is an extremely slow process, with estimated half-lives of over 100 years. canada.cawho.intresearchgate.net The reaction produces mono(2-ethylhexyl) phthalate (MEHP) and subsequently phthalic acid. nih.gov While generally not a significant fate process in typical environmental waters, the rate of hydrolysis can be influenced by local physical and chemical conditions. nih.gov For example, conditions within the lower layers of landfills, such as high temperatures and pressures, may favor the transformation of DEHP via hydrolysis. epa.govnih.gov

Table 1: Estimated Half-life of DEHP via Abiotic Degradation Pathways in Water

| Degradation Pathway | Estimated Half-life | Source |

|---|---|---|

| Photolysis | 144 days or longer | canada.ca |

| Hydrolysis | Over 100 years | canada.cawho.int |

| Hydrolysis (pH 8, 30°C) | Over 100 years | who.int |

Volatilization from Water and Soil Surfaces

Volatilization, the process by which a substance evaporates from a surface, is a potential transport pathway for DEHP from water and soil, but it is significantly limited by the compound's physical and chemical properties. cdc.gov DEHP has a low vapor pressure and a Henry's Law constant that suggests a moderate potential to evaporate from a pure water solution. greenfacts.orggreenfacts.org However, its strong tendency to adsorb to soil particles and suspended solids in water attenuates the rate of volatilization. cdc.gov

The estimated evaporative half-life of DEHP from a pond one meter deep is about 15 years, indicating that volatilization from water is a very slow process. cdc.govcanada.ca It has been estimated that only about 2% of the DEHP load in lakes and ponds would be removed through evaporation. cdc.gov Similarly, due to its high soil adsorption coefficient (Log Koc), DEHP is expected to be immobile in soil, making volatilization from soil surfaces an unlikely major transport route. epa.gov

Table 2: Physico-chemical Properties of DEHP Influencing Volatilization

| Property | Value | Source |

|---|---|---|

| Vapor Pressure (20°C) | 3.4 x 10-5 Pa | oecd.org |

| Vapor Pressure (25°C) | 1.0 x 10-7 mmHg | cdc.gov |

| Henry's Law Constant | 4.43 Pa m3/mol | greenfacts.orgoecd.orgeuropa.eu |

| Henry's Law Constant (25°C) | 1.71 x 10-5 atm-m3/mole | cdc.govcpsc.gov |

| Log Koc (Organic Carbon-Water Partition Coefficient) | 4.9 - 6.0 | cdc.gov |

Development and Application of Environmental Transport and Fate Models for DEHP

Environmental transport and fate models are crucial tools for estimating the distribution and persistence of DEHP in the environment, as direct measurement of its fate from various sources can be challenging. aist.go.jp These models, such as fugacity-based equilibrium models, use the physical and chemical properties of a substance along with its degradation rates to predict how it will partition between different environmental compartments like air, water, soil, and sediment. epa.gov

For DEHP, models have been developed to understand its behavior in various settings:

General Environment: Compartment models for the atmosphere, soil, surface water, and plants have been used to estimate the fate of DEHP in the general environment. aist.go.jp These models have helped to clarify that a significant portion of DEHP emitted into the atmosphere adsorbs to airborne particles and that its uptake by plants is primarily from atmospheric deposition rather than from the soil. aist.go.jp

Indoor Environments: Multi-media indoor fate models have been created to estimate DEHP levels in indoor air and settled dust. cdc.gov These models account for emissions from common materials like flooring and furniture, as well as processes like sorption to surfaces. cdc.gov The mechanisms of DEHP emission and transport indoors are now considered well-understood enough to be predicted with reasonable accuracy by these models. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Models: While primarily for assessing human exposure, PBPK models are also being linked with environmental science. mdpi.com These models simulate the absorption, distribution, metabolism, and excretion of DEHP in the body, considering different intake pathways like inhalation and ingestion, which are informed by environmental concentrations. nih.govmdpi.com

These modeling efforts are essential for risk assessment, helping to predict environmental concentrations and potential exposure levels in the absence of comprehensive monitoring data for all potential sources and pathways. aist.go.jpmst.dk

Compound Names

Research on Bioaccumulation and Trophic Transfer of Dehp in Environmental Systems

Bioavailability Research in Aquatic and Terrestrial Organisms

The bioavailability of DEHP, which is the fraction of the chemical that is available for uptake by organisms, is a critical factor governing its potential for bioaccumulation. In both aquatic and terrestrial systems, the bioavailability of DEHP is influenced by its physicochemical properties and interactions with environmental components. cdc.gov

Several key factors have been identified as major influences on the bioavailability of DEHP. Due to its hydrophobic nature, DEHP has a strong tendency to adsorb to organic matter in soil, sediment, and suspended particles in water. centreecotox.chwho.int This sorption reduces the concentration of DEHP that is freely dissolved in the pore water of sediments and soils, which is considered the primary route of uptake for many benthic organisms. au.dkresearchgate.net

The presence of dissolved organic matter (DOM) in natural waters can also affect DEHP's bioavailability. DOM can bind with DEHP, potentially influencing its transport and availability to aquatic organisms. au.dkresearchgate.net The characteristics of the organic matter, such as its origin and composition, can further modify these interactions. plos.org In terrestrial environments, the "aging" of DEHP in soil can lead to a decrease in its extractability and, consequently, its bioavailability to soil-dwelling organisms and plants. centreecotox.ch

Bioconcentration Studies in Various Aquatic Organisms (e.g., Fish, Invertebrates, Microalgae)

Bioconcentration refers to the accumulation of a chemical from water into an aquatic organism. Numerous laboratory and field studies have investigated the bioconcentration of DEHP in a wide range of aquatic life.

Studies have shown that DEHP can accumulate in various aquatic organisms, including fish, invertebrates (such as crustaceans, mollusks, and insects), and microalgae. cdc.govwho.intsfu.ca However, the bioconcentration factors (BCFs), which quantify the extent of accumulation, are often lower than what would be predicted based solely on DEHP's high lipophilicity (tendency to dissolve in fats). sfu.ca This discrepancy is largely attributed to the ability of many aquatic organisms to metabolize DEHP. sfu.cagreenfacts.org

For instance, bioconcentration studies have reported BCF values for DEHP in various species. The table below summarizes some of these findings.

Table 1: Reported Bioconcentration Factors (BCFs) for DEHP in Various Aquatic Organisms

| Organism Type | Species | BCF Value | Reference |

|---|---|---|---|

| Fish | Multiple species | 280 ± 230 | cdc.gov |

| Invertebrates | Gammarus | 2,700 | greenfacts.org |

| Invertebrates | Multiple species | 1,164 ± 1,182 | cdc.gov |

Research on microalgae has shown that they can both accumulate and sometimes degrade DEHP. mdpi.com Some studies have indicated that the presence of nutrients like nitrogen and phosphorus can influence the degradation rate of DEHP by microalgae. mdpi.com Invertebrates, in general, tend to exhibit higher BCF values for DEHP compared to fish, suggesting they may have a lower capacity for metabolic transformation. greenfacts.org

Trophic Transfer and Biomagnification Potential within Aquatic and Terrestrial Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. researchgate.netoercommons.org

Despite its potential for bioaccumulation, the scientific consensus is that DEHP does not significantly biomagnify in aquatic or terrestrial food webs. cdc.govsfu.cagreenfacts.org In fact, many studies have observed a phenomenon known as trophic dilution, where the concentration of DEHP decreases at higher trophic levels. sfu.ca

A study on a freshwater food chain involving Chlorella pyrenoidosa, Daphnia magna, and Micropterus salmoides found that while DEHP was transferred along the food chain, it did not biomagnify. nih.govresearchgate.net Similarly, research in various aquatic ecosystems has consistently shown a lack of biomagnification for DEHP. sfu.caresearchgate.net

The prevailing evidence points towards trophic dilution for DEHP rather than biomagnification. sfu.ca Trophic dilution occurs when the rate of elimination (including metabolic transformation) of a substance by an organism is greater than its rate of intake from the diet. For DEHP, organisms at higher trophic levels, such as fish, are generally more efficient at metabolizing and excreting the compound than organisms at lower trophic levels, like invertebrates. greenfacts.org This leads to lower concentrations in predators compared to their prey. sfu.ca

The primary reason for the lack of DEHP biomagnification is its relatively rapid metabolic transformation in many organisms. cdc.govsfu.cagreenfacts.org Organisms, particularly vertebrates, can break down DEHP into its primary metabolite, mono(2-ethylhexyl) phthalate (B1215562) (MEHP), and other more water-soluble compounds that can be more easily excreted from the body. greenfacts.orgresearchgate.net This metabolic process effectively reduces the amount of DEHP that can be stored in tissues and transferred to the next trophic level. The efficiency of this metabolism varies among species, which can explain some of the variability in bioaccumulation observed in different organisms. sfu.ca

Research on Uptake and Accumulation of DEHP in Terrestrial Plants

Terrestrial plants can take up DEHP from both soil and the atmosphere. Research has shown that DEHP can be absorbed by the roots of plants from contaminated soil and can also be deposited on leaf surfaces from the air. jabonline.inmdpi.com

Studies on various crops, including wheat and maize, have demonstrated the uptake and accumulation of DEHP. jabonline.inmdpi.com The distribution of DEHP within the plant can vary, with some studies finding higher concentrations in leaves and stems than in roots or grains. mdpi.com For example, one study on maize found that the concentration of phthalate esters was highest in the leaves, followed by the stems, roots, and then grains. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Bis(2-ethylhexyl) phthalate | DEHP |

| Mono(2-ethylhexyl) phthalate | MEHP |

| Dichlorodiphenyltrichloroethane | DDT |

| Polychlorinated biphenyls | PCBs |

| Di-n-butyl phthalate | DBP |

| Diisobutyl phthalate | DiBP |

| Benzyl butyl phthalate | BBP |

| Dimethyl phthalate | DMP |

| Diethyl phthalate | DEP |

| Di-n-octyl phthalate | DnOP |

| Diisononyl phthalate | DiNP |

| Diisodecyl phthalate | DIDP |

| Phthalic acid esters | PAEs |

| Di(2-ethylhexyl) adipate | DEHA |

| Mono-2-ethylhexyl adipate | MEHA |

| Mono-2-ethylhydroxyhexyl adipate | MEHHA |

| Mono-2-ethyloxohexyl adipate | MEOHA |

| Tris(2-ethylhexyl) phosphate | TEHP |

| Perfluorononanoate | PFNA |

| Perfluorotetradecanoic acid | PFTeDA |

| Perfluorooctane sulfonate | PFOS |

Environmental Remediation Strategies and Technologies Research for Dehp Contamination

Biological Treatment Approaches for DEHP-Contaminated Media

Biological treatment methods offer an environmentally friendly and cost-effective approach to DEHP remediation by harnessing the metabolic capabilities of microorganisms.

Bioremediation Using Specialized Microbial Consortia and Cultures

The isolation and application of microbial consortia with the ability to degrade DEHP have shown significant promise. These consortia, often sourced from contaminated soils and sediments, can exhibit high degradation efficiencies by utilizing DEHP as a carbon and energy source. iwaponline.comnih.gov

One study successfully isolated a microbial consortium, designated CM9, from contaminated farmland soil. This consortium demonstrated remarkable DEHP degradation capabilities, achieving a 94.85% reduction of an initial 1000 mg/L DEHP concentration within 24 hours, and complete degradation within 72 hours. researchgate.net The primary members of the CM9 consortium were identified as belonging to the genera Rhodococcus, Niabella, Sphingopyxis, Achromobacter, Tahibacter, and Xenophilus. researchgate.net The proposed degradation pathway involves both de-esterification and β-oxidation. researchgate.net Furthermore, bioaugmentation of contaminated soil with the CM9 consortium, particularly when combined with biochar, significantly enhanced the DEHP removal rate to 87.53% within 42 days, a marked improvement over the 49.31% achieved by indigenous microbes alone. researchgate.net

Another investigation focused on a bacterial consortium, MP001, isolated from a neotropical mangrove environment. iwaponline.comnih.gov This consortium, primarily composed of Paraclostridium sp. and Bacillus sp., demonstrated significant biomass growth in the presence of varying DEHP concentrations, indicating its ability to utilize the contaminant. iwaponline.com The potential for such consortia in the bioremediation of DEHP-contaminated aquatic environments is a key finding of this research. iwaponline.comnih.gov

Research has also explored the development of synthetic microbial consortia. For instance, a consortium containing Gordonia sp., Rhodococcus sp., and Achromobacter sp. was reported to degrade 93.84% of DEHP at a concentration of 1000 mg/l within 48 hours. mdpi.com Similarly, a consortium of Pseudomonas putida and Gordonia alkanivorans degraded 97.65% of 500 mg/l DEHP in three days. mdpi.com These findings underscore the potential of tailored microbial teams for efficient DEHP breakdown.

Table 1: Performance of Microbial Consortia in DEHP Degradation

| Consortium ID | Source | Key Genera | Initial DEHP Conc. (mg/L) | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|---|

| CM9 | Contaminated Farmland Soil | Rhodococcus, Niabella, Sphingopyxis, Achromobacter, Tahibacter, Xenophilus | 1000 | 94.85% | 24 hours | researchgate.net |

| CM9 | Contaminated Farmland Soil | Rhodococcus, Niabella, Sphingopyxis, Achromobacter, Tahibacter, Xenophilus | 1000 | 100% | 72 hours | researchgate.net |

| MP001 | Neotropical Mangrove | Paraclostridium, Bacillus | 0.05 - 6.00 | Significant Biomass Increase | 48-96 hours | iwaponline.comnih.gov |

| LF1 | Activated Sludge | Gordonia, Rhodococcus, Achromobacter | 1000 | 93.84% | 48 hours | mdpi.com |

| An6 | Not Specified | Pseudomonas putida, Gordonia alkanivorans | 500 | 97.65% | 3 days | mdpi.com |

Application of Membrane Bioreactor (MBR) Systems for Wastewater DEHP Removal

Membrane Bioreactor (MBR) systems, which combine biological treatment with membrane filtration, have been investigated for their effectiveness in removing DEHP from wastewater. MBRs offer advantages such as a smaller footprint and the ability to operate at higher biomass concentrations compared to conventional activated sludge systems. tandfonline.comnih.gov

A study on a lab-scale MBR system treating wastewater with influent DEHP concentrations of 47 to 82 µg/L found that the system could achieve a maximum DEHP removal efficiency of 29%. nih.govbiorxiv.org The same study reported high removal efficiencies for Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) at 98% and 85%, respectively. nih.gov Interestingly, a mass balance analysis indicated that the primary mechanism for DEHP removal in this MBR system was adsorption to the sludge rather than biodegradation or membrane filtration. nih.gov The study also highlighted that a higher hydraulic retention time (HRT) and increased mixed liquor suspended solids (MLSS) concentration improved DEHP removal. nih.govbiorxiv.org

Further research has shown that membrane fouling in MBRs can paradoxically enhance the rejection of micropollutants like DEHP. One study observed that a fouled membrane exhibited a 19% higher rejection of DEHP compared to a cleaned membrane. epa.gov This improvement was attributed to modifications in the membrane's surface characteristics, which enhanced the adsorption of the pollutant. epa.gov

Advanced Oxidation Processes (AOPs) for DEHP Degradation in Water

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants, including DEHP. researchgate.net

Research on Photocatalysis and UV/H₂O₂ Treatment Efficiencies

Photocatalysis, particularly using titanium dioxide (TiO₂) as a photocatalyst, has been shown to be an effective method for DEHP degradation. In one study, complete removal of DEHP from an aqueous solution was achieved after 150 minutes of irradiation in the presence of TiO₂. researchgate.netnih.gov The degradation was found to follow first-order kinetics, with the final mineralization product being carbon dioxide. researchgate.netnih.gov The degradation mechanism is believed to involve the scission of either the ethylhexyl or ester chains of the DEHP molecule. researchgate.netnih.gov

The combination of ultraviolet (UV) light with hydrogen peroxide (H₂O₂) is another potent AOP for DEHP degradation. Research has demonstrated that the UV/H₂O₂ process is significantly more effective than direct UV photolysis alone. nih.gov One study reported 100% removal of DEHP within 180 minutes using UV/H₂O₂, compared to only 73.5% removal with direct UV photolysis under the same conditions. nih.gov The degradation process was found to follow pseudo-first-order kinetics. nih.gov The addition of H₂O₂ accelerates the degradation by increasing the generation of hydroxyl radicals. iwaponline.com

Another study comparing UV/H₂O₂ with UV/O₃ processes found that the UV/O₃ process achieved a higher DEHP degradation of up to 80% after 30 minutes of treatment, compared to 43% with UV alone and 50% with ozonation alone. researchgate.net The synergistic effect in the UV/O₃ process is attributed to UV light enhancing the decomposition of ozone, leading to greater hydroxyl radical production. researchgate.net

Table 2: Efficiency of AOPs in DEHP Degradation

| AOP Method | Key Parameters | Initial DEHP Conc. | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| TiO₂ Photocatalysis | TiO₂ catalyst, UV irradiation | Not specified | 100% | 150 min | researchgate.netnih.gov |

| UV/H₂O₂ | 40 mg/L H₂O₂, pH 7 | 5 µg/mL | 100% | 180 min | nih.gov |

| Direct UV Photolysis | pH 7 | 5 µg/mL | 73.5% | 180 min | nih.gov |

| UV/O₃ | Ozone dosage: 200 mg/h | 5 mg/L | 93% | Not specified | researchgate.net |

| Ozonation alone | Ozone dosage: 200 mg/h | 5 mg/L | 74% | Not specified | researchgate.net |

| UV alone | Not specified | 5 mg/L | 43% | 30 min | researchgate.net |

Adsorption-Based Removal Technologies for DEHP in Aqueous Solutions

Adsorption is a widely used and effective method for removing organic pollutants like DEHP from aqueous solutions, owing to its operational simplicity and cost-effectiveness. cdc.govnih.gov A variety of adsorbent materials have been investigated for their capacity to bind DEHP.

Activated carbon (AC) is a prominent adsorbent due to its high surface area and porous structure. cdc.gov Studies have shown that AC derived from various sources can effectively adsorb phthalates. For instance, commercial peat-based AC demonstrated a high adsorption capacity for diethyl phthalate (B1215562) (DEP), a related compound. cdc.gov The adsorption mechanism of phthalates onto activated carbon is often governed by dispersive interactions between the π electrons of the aromatic ring in the phthalate molecule and the π electrons of the carbon graphene planes. epa.gov

Bio-based adsorbents, or biosorbents, have also gained attention as a low-cost and sustainable alternative. Materials like chitin (B13524), derived from crustacean shells, have been shown to effectively adsorb DEHP from aqueous solutions. mdpi.com One study found that chitin A could achieve a removal efficiency of over 90% for DEHP. tandfonline.com Seaweed biomass has also been explored as a biosorbent for DEHP, with removal capacities influenced by factors such as temperature and pH.

In addition to conventional adsorbents, novel materials are being developed. For example, C8-modified magnetic graphene oxide has been investigated for DEHP removal, with an adsorption capacity of 2.5 mg/g. Another study utilized nano porous gold-polyethyleneimine, which achieved a removal efficiency of approximately 90.9% for DEHP, with a significant contribution from enzymatic hydrolysis.

The efficiency of adsorption is influenced by several factors, including the properties of the adsorbent, the concentration of the pollutant, pH, and the presence of other substances in the water. cdc.gov

Development of Integrated Remediation Systems for Enhanced DEHP Abatement

One promising approach is the coupling of advanced oxidation processes with biological treatment. A study investigating a photo-Fenton pretreatment followed by a biological system found that the initial photo-Fenton reaction reduced the toxicity of the DEHP-containing wastewater, making it more amenable to subsequent biological degradation. nih.gov This coupled system proved to be effective for the mineralization of DEHP in a semi-continuous mode. nih.gov Similarly, a coupled system of visible-light photocatalysis and a packed bed reactor with Pseudomonas sp. achieved removal efficiencies of 99.6% for DEHP. mdpi.com The initial photocatalysis partially breaks down the DEHP, increasing its biodegradability for the subsequent biological treatment. mdpi.com

The integration of adsorption with photocatalysis has also been explored. One study demonstrated the feasibility of using chitinous materials to first adsorb and pre-concentrate DEHP from wastewater, followed by photocatalytic oxidation to degrade the adsorbed pollutant. tandfonline.commdpi.com This two-step process can be more efficient than direct photocatalysis of dilute wastewater.

Another area of research involves the synergistic effects of combining different AOPs or enhancing them with other technologies. For example, the use of an ultrasonic field to support the Fenton process (H₂O₂/Fe²⁺) has been shown to have a synergistic effect on DEHP removal, significantly reducing reaction times and the required amount of reagents.

Furthermore, the combination of biochar with phytoremediation is being investigated for soil contamination. Biochar can adsorb DEHP, reducing its bioavailability, while also improving soil conditions for plants that can contribute to the degradation of the pollutant. The interaction between biochar, plants, and rhizosphere microorganisms can create a synergistic system for enhanced remediation of DEHP-contaminated soil. mdpi.com

These integrated systems hold significant potential for developing more robust, efficient, and cost-effective strategies for the abatement of DEHP contamination in various environmental matrices.

Research Gaps and Future Directions in Bis 2 Ethylhexyl Phthalate 13c6 and Dehp Studies

Development of Novel and Cost-Effective Synthesis Routes for Bis(2-ethylhexyl) Phthalate-13C6 and Other Labeled Analogs for Research Applications

The commercial production of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is typically achieved through the acid-catalyzed reaction of phthalic anhydride (B1165640) with an excess of 2-ethylhexanol. wikipedia.org While this compound is commercially available for research purposes, the development of more novel and cost-effective synthesis methods is a significant research gap. sigmaaldrich.com Current synthetic routes for isotopically labeled compounds can be expensive and complex, limiting their widespread use in environmental and toxicological studies.

Future research should focus on innovative catalytic processes that can improve yield, reduce costs, and enhance safety and sustainability. For instance, studies on the synthesis of alternative plasticizers have explored the use of Brønsted acidic ionic liquids as both catalysts and solvents. monash.edu This approach resulted in high yields and selectivity under mild reaction conditions and created a biphasic system that simplifies product isolation. monash.edusemanticscholar.org Adapting such green chemistry principles to the synthesis of this compound and other labeled analogs could make these essential research tools more accessible. Exploring enzymatic catalysis or flow chemistry could also provide pathways to more efficient and scalable production.

Standardization and Harmonization of Advanced Analytical Methods Utilizing Labeled Internal Standards Across Research Laboratories

The use of stable isotope-labeled internal standards, such as this compound and its labeled metabolites, is crucial for the accurate quantification of DEHP and its byproducts in various matrices. nih.govnih.gov These standards are vital because they share the same physicochemical properties as the target analytes, allowing for correction of variations during sample preparation and analysis, thereby minimizing matrix effects and improving the reliability of results. nih.gov

Despite their importance, a significant gap exists in the standardization and harmonization of these advanced analytical methods across different research laboratories. hbm4eu.eu Consortia like the Children's Health Exposure Analysis Resource (CHEAR) have initiated programs to promote measurement harmonization for organic chemicals by participating in proficiency testing, using common quality control pools, and validating methods against standard reference materials. nih.govnih.gov These efforts have shown that while intra-laboratory precision is often acceptable (with coefficients of variation generally below 25%), improving inter-laboratory agreement remains a key objective. nih.govnih.gov Future efforts must expand upon these initiatives, developing universally accepted Standard Operating Procedures (SOPs) and making a broader range of certified reference materials and quality control pools available to ensure data comparability across studies and regions. hbm4eu.eunih.gov

Enhanced Mechanistic Understanding of DEHP Environmental Interactions and Transformations Through Isotopic Tracing

Isotopic tracing provides a powerful tool for elucidating the complex environmental fate of DEHP. Compound-Specific Isotope Analysis (CSIA) has been effectively used to explore the degradation pathways of DEHP, revealing distinct isotopic fractionation patterns for different reaction mechanisms. ufz.denih.gov For example, research has shown that degradation reactions dominated by hydroxyl radicals (•OH) result in similar carbon isotope fractionation factors, while reactions catalyzed by UV/Fe(III) can cause an inverse carbon isotope effect, indicating a different reaction site on the DEHP molecule. ufz.de

A significant research gap remains in fully leveraging these techniques to understand DEHP's interactions in complex environmental matrices. Future research should employ this compound and other labeled analogs to trace the transformation of the parent compound into its various metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), under realistic environmental conditions. epa.goveuropa.eu By tracking the isotopic signature from the parent compound to its degradation products, scientists can differentiate between biotic and abiotic degradation processes, quantify transformation rates, and identify the key environmental factors controlling these pathways. nih.govnih.gov This enhanced mechanistic understanding is critical for predicting DEHP's persistence and potential for exposure.

Development of Robust Long-Term Fate and Transport Models Incorporating Isotopic Tracer Data

Mechanistic models have been developed to predict the fate and transport of DEHP in specific environments, such as indoor settings, where it partitions between the air, dust, and various surfaces. nih.govbohrium.comacs.org These models are essential for estimating exposure but often rely on parameters that are subject to uncertainty. nih.gov Concurrently, environmental scientists use isotopic tracers to map groundwater flow, determine contaminant sources, and understand large-scale hydrological systems. sustainability-directory.comiesc.gov.auiaea.org

However, the direct incorporation of isotopic tracer data into fate and transport models for organic contaminants like DEHP is not yet a common practice and represents a major research frontier. iesc.gov.au Isotopic data, such as the fractionation factors determined through CSIA, can provide unique constraints for model calibration and validation. researchgate.netbohrium.com Future research should focus on developing a new generation of models that integrate these data. By using information from studies with compounds like this compound, models could more accurately simulate degradation rates, differentiate between transport pathways, and reduce predictive uncertainty, leading to more reliable environmental risk assessments. iesc.gov.aunih.gov

Comprehensive Investigation into the Trophic Transfer and Environmental Fate of DEHP Metabolites

Studies on the bioaccumulation of DEHP in aquatic food webs have generally concluded that the parent compound does not biomagnify. sfu.ca Instead, it often undergoes trophic dilution, where concentrations decrease at higher trophic levels, a phenomenon attributed to metabolic transformation in organisms. sfu.caresearchgate.net While the fate of DEHP itself has been characterized, a significant knowledge gap exists concerning the comprehensive environmental fate and trophic transfer of its metabolites, particularly MEHP. europa.eucdc.gov

Advanced Research on the Efficacy, Scalability, and Sustainability of DEHP Remediation Technologies

A variety of remediation technologies have shown promise for removing DEHP from contaminated soil and water. These include biological methods like composting and membrane bioreactors (MBRs), as well as physicochemical processes such as adsorption and chemical oxidation. nih.goviwaponline.comresearchgate.net For instance, aerobic composting has demonstrated high removal efficiency, with some studies reporting over 90% DEHP degradation. nih.gov Similarly, MBRs can achieve significant DEHP removal, primarily through adsorption to sludge, followed by biodegradation. scirp.orgiwaponline.com

Integrative Cross-Matrix Comparisons of Environmental DEHP Distribution and Dynamics to Inform Broader Ecological Risk Assessment

DEHP is a ubiquitous contaminant found across numerous environmental compartments, including soil, water, sediment, and air. who.intcdc.gov Research indicates that soil is a primary sink for DEHP due to its low water solubility and tendency to adsorb to organic matter. europa.eucdc.gov In indoor environments, DEHP continuously partitions between sources (e.g., vinyl flooring), air, and settled dust, creating complex exposure pathways. nih.govacs.org

A major gap in current understanding is the lack of integrative, cross-matrix studies that examine the dynamics of DEHP transfer between these different environmental compartments. Most studies focus on DEHP levels within a single matrix, which is insufficient for a holistic ecological risk assessment. Future research should employ a more integrated approach to understand the flux of DEHP between soil and air, sediment and water, and indoor and outdoor environments. Using isotopic tracers like this compound can be instrumental in tracking these transfer pathways. A comprehensive understanding of these cross-matrix dynamics is essential for developing more accurate exposure models and for predicting which ecosystems and populations are at the highest risk. europa.eu

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Bis(2-ethylhexyl) Phthalate-¹³C₆ to ensure isotopic purity?

- Methodological Answer : Synthesis requires precise isotopic labeling (¹³C₆) at specific positions, typically achieved via esterification of phthalic anhydride-¹³C₆ with 2-ethylhexanol under anhydrous conditions. Isotopic purity (>98% ¹³C) must be verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . Storage in inert, sealed containers at -20°C minimizes degradation and isotopic exchange .

Q. How can researchers validate the detection of Bis(2-ethylhexyl) Phthalate-¹³C₆ in environmental matrices?

- Methodological Answer : Use isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Bis(2-ethylhexyl) Phthalate-d₄). Optimize extraction using solid-phase extraction (SPE) with C18 cartridges and quantify via multiple reaction monitoring (MRM) transitions specific to the ¹³C₆-labeled parent ion (e.g., m/z 391 → 149) .

Q. What are the stability challenges for Bis(2-ethylhexyl) Phthalate-¹³C₆ under varying experimental conditions?

- Methodological Answer : Degradation occurs via hydrolysis under acidic/alkaline conditions or exposure to oxidizers (e.g., peroxides). Stability testing should include accelerated aging studies (40–60°C) with periodic LC-MS analysis. Store in amber glass vials under nitrogen to prevent photolytic and oxidative breakdown .

Advanced Research Questions

Q. How can conflicting data on the reproductive toxicity of Bis(2-ethylhexyl) Phthalate-¹³C₆ be resolved in mechanistic studies?

- Methodological Answer : Contradictions arise from differences in exposure models (in vitro vs. in vivo) and metabolic activation. Use ¹³C₆-labeled compound to track metabolites (e.g., mono-2-ethylhexyl phthalate, MEHP) via isotopic tracing in hepatic microsomal assays. Combine with transcriptomic profiling (RNA-seq) to identify dose-dependent pathways (e.g., PPARα activation) .

Q. What experimental designs minimize cross-contamination when using Bis(2-ethylhexyl) Phthalate-¹³C₆ in isotopic tracer studies?

- Methodological Answer : Implement strict laboratory protocols:

- Use dedicated glassware pre-rinsed with isotope-free solvents.

- Conduct negative controls with unlabeled phthalates to confirm absence of background ¹³C signal.

- Validate contamination levels via blank samples analyzed in parallel with each batch .

Q. How does the isotopic labeling of Bis(2-ethylhexyl) Phthalate-¹³C₆ enhance pharmacokinetic modeling in longitudinal exposure studies?

- Methodological Answer : The ¹³C₆ label allows differentiation between endogenous phthalates and administered doses in biological matrices (e.g., urine, serum). Use compartmental modeling with nonlinear mixed-effects (NLME) software (e.g., NONMEM) to calculate absorption rates and half-lives, leveraging isotopic enrichment ratios measured via LC-HRMS .

Data Analysis and Interpretation

Q. What statistical approaches address variability in environmental fate studies of Bis(2-ethylhexyl) Phthalate-¹³C₆?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in degradation rates. Use principal component analysis (PCA) to disentangle confounding factors (e.g., temperature, microbial activity) in soil/water systems. Report uncertainties via Monte Carlo simulations .

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for Bis(2-ethylhexyl) Phthalate-¹³C₆?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro concentrations to in vivo doses. Validate with tandem mass spectrometry (MS/MS) to quantify tissue-specific metabolite distributions and adjust for species-specific metabolic clearance rates .

Tables for Key Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (¹³C₆) | 396.56 g/mol | |

| Storage Temperature | -20°C (inert atmosphere) | |

| LC-MS/MS MRM Transition | m/z 391 → 149 (¹³C₆ parent ion) | |

| Hydrolytic Half-Life (pH7) | ~120 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.